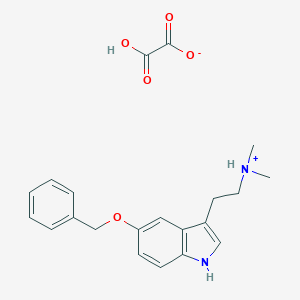

5-Benzyloxy-N,N-dimethyltryptamine oxalate

Übersicht

Beschreibung

5-Benzyloxy-N,N-dimethyltryptamine oxalate is a synthetic compound belonging to the tryptamine class It is characterized by the presence of a benzyloxy group attached to the indole ring of N,N-dimethyltryptamine, forming a unique molecular structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyloxy-N,N-dimethyltryptamine oxalate typically involves the following steps:

Starting Material: The synthesis begins with tryptamine, a naturally occurring compound found in plants and animals.

Benzylation: The indole nitrogen of tryptamine is benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Dimethylation: The resulting benzyloxytryptamine is then subjected to dimethylation using formaldehyde and a reducing agent like sodium cyanoborohydride.

Oxalate Formation: Finally, the dimethylated product is reacted with oxalic acid to form the oxalate salt of 5-Benzyloxy-N,N-dimethyltryptamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

5-Benzyloxy-N,N-dimethyltryptamine oxalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of benzyloxyindole oxides.

Reduction: Formation of reduced tryptamine derivatives.

Substitution: Formation of substituted benzyloxytryptamines.

Wissenschaftliche Forschungsanwendungen

Overview

5-Benzyloxy-N,N-dimethyltryptamine oxalate is a synthetic compound derived from the tryptamine class, characterized by a benzyloxy group attached to the indole ring. Its unique structure gives it potential applications across various scientific fields, including chemistry, biology, and medicine.

Chemical Synthesis and Properties

The synthesis of this compound involves several key steps:

- Benzylation : The indole nitrogen of tryptamine is benzylated using benzyl chloride in the presence of a base like sodium hydride.

- Dimethylation : The resulting benzyloxytryptamine undergoes dimethylation using formaldehyde and a reducing agent such as sodium cyanoborohydride.

- Oxalate Formation : Finally, the dimethylated product is reacted with oxalic acid to form the oxalate salt.

This compound has a molecular formula of CHNO and exhibits various chemical behaviors, including oxidation, reduction, and substitution reactions .

Chemistry

This compound serves as a precursor in synthesizing various tryptamine derivatives and analogs. Its unique structure allows for the exploration of new chemical pathways and reactions that can lead to novel compounds with potential applications in pharmaceuticals and materials science.

Biology

Research into this compound focuses on its interactions with biological receptors, particularly serotonin receptors. Studies suggest that this compound may act as an agonist or antagonist at these receptors, potentially influencing various physiological pathways. Understanding these interactions can provide insights into its therapeutic potential .

Medicine

The pharmacological properties of this compound are under investigation for their potential therapeutic effects. Its structural similarities to other tryptamines, such as DMT and psilocybin, suggest it may possess psychoactive properties that could be harnessed for clinical applications in treating mental health disorders .

Industry

In industrial applications, this compound is being explored for its utility in developing novel materials and chemical processes. Its unique chemical properties may lead to advancements in various sectors, including pharmaceuticals and biochemistry .

Wirkmechanismus

The mechanism of action of 5-Benzyloxy-N,N-dimethyltryptamine oxalate involves its interaction with specific molecular targets, such as serotonin receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N,N-Dimethyltryptamine (DMT): A naturally occurring tryptamine with similar structural features but lacking the benzyloxy group.

5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): Another tryptamine derivative with a methoxy group at the 5-position instead of a benzyloxy group.

Psilocybin: A naturally occurring compound with a phosphoryloxy group at the 4-position.

Uniqueness

5-Benzyloxy-N,N-dimethyltryptamine oxalate is unique due to the presence of the benzyloxy group, which imparts distinct chemical and pharmacological properties. This structural modification can influence the compound’s interaction with biological targets and its overall activity profile.

Biologische Aktivität

5-Benzyloxy-N,N-dimethyltryptamine oxalate (5-BnDMT) is a synthetic compound belonging to the tryptamine class, characterized by the presence of a benzyloxy group. This unique structure imparts distinct pharmacological properties, making it a subject of interest in various fields, including medicinal chemistry and pharmacology. This article delves into the biological activity of 5-BnDMT, examining its synthesis, mechanisms of action, and potential therapeutic applications.

The synthesis of 5-BnDMT typically involves several key steps:

- Starting Material : Tryptamine is used as the base compound.

- Benzylation : The indole nitrogen of tryptamine is benzylated using benzyl chloride in the presence of a base such as sodium hydride.

- Dimethylation : The resulting benzyloxytryptamine undergoes dimethylation using formaldehyde and a reducing agent like sodium cyanoborohydride.

- Oxalate Formation : Finally, the dimethylated product is reacted with oxalic acid to yield the oxalate salt of 5-BnDMT.

The melting point of 5-BnDMT is reported to be between 178-180 °C, indicating its stability at room temperature .

5-BnDMT's biological activity is primarily attributed to its interaction with serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. These interactions can modulate various physiological pathways:

- Agonist Activity : 5-BnDMT may act as an agonist at specific serotonin receptors, influencing mood, perception, and cognition.

- Antagonist Activity : It may also exhibit antagonist properties, potentially counteracting certain receptor-mediated effects.

Research indicates that compounds like 5-BnDMT could have psychoplastogenic effects, promoting neuroplasticity and possibly offering therapeutic benefits in mental health disorders .

Pharmacological Effects

The pharmacological profile of 5-BnDMT suggests potential applications in treating conditions such as depression and anxiety. Its effects are comparable to other psychedelics known for their therapeutic potential:

- Psychedelic Effects : Similar to compounds like psilocybin and DMT, 5-BnDMT may induce altered states of consciousness, which are being explored for their therapeutic benefits in controlled settings .

- Neuroplasticity : Studies suggest that psychedelics can enhance synaptic plasticity, which may aid in recovery from various psychological conditions .

Comparative Analysis with Related Compounds

To better understand the biological activity of 5-BnDMT, a comparison with related tryptamines is useful:

| Compound | Main Receptor Affinity | Duration of Action | Notable Effects |

|---|---|---|---|

| 5-BnDMT | 5-HT1A, 5-HT2A | Short (1-2 hours) | Altered perception, mood enhancement |

| Psilocybin | Primarily 5-HT2A | Long (4-6 hours) | Visual hallucinations, introspection |

| DMT | Broad (including 5-HT2A) | Very short (15 min) | Intense visual experiences |

Eigenschaften

IUPAC Name |

dimethyl-[2-(5-phenylmethoxy-1H-indol-3-yl)ethyl]azanium;2-hydroxy-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O.C2H2O4/c1-21(2)11-10-16-13-20-19-9-8-17(12-18(16)19)22-14-15-6-4-3-5-7-15;3-1(4)2(5)6/h3-9,12-13,20H,10-11,14H2,1-2H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOFCFKLTAPSEQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[NH+](C)CCC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3.C(=O)(C(=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80144254 | |

| Record name | Indole, 5-benzyloxy-3-(2-dimethylaminoethyl)-, oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80144254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101832-88-6 | |

| Record name | Indole, 5-benzyloxy-3-(2-dimethylaminoethyl)-, oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101832886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole, 5-benzyloxy-3-(2-dimethylaminoethyl)-, oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80144254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.